molecular formula C12H10Cl2N2O B11100508 1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone

1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone

Cat. No.: B11100508
M. Wt: 269.12 g/mol
InChI Key: LRJZCHXNVMTSRG-UHFFFAOYSA-N
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Description

(1S)-2,2-dichloro-1-methylcyclopropyl[(1H-benzimidazol-1-yl)methyl]ketone , belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures .

Preparation Methods

The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine. The specific synthetic route and reaction conditions may vary, but the general approach allows for the formation of the C–N bond in the imidazole ring .

Chemical Reactions Analysis

1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone can undergo several types of reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the benzimidazole ring can be replaced. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). The major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It may exhibit antibacterial, antiviral, or antitumor properties.

    Chemistry: Researchers explore its reactivity and potential as a building block for novel molecules.

    Industry: Its derivatives could serve as intermediates in drug synthesis or other industrial processes.

Mechanism of Action

The exact mechanism by which 1H-benzimidazol-1-yl(2,2-dichloro-1-methylcyclopropyl)methanone exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that further research and experimental validation are essential to fully understand the compound’s potential and applications. Source : Source

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

benzimidazol-1-yl-(2,2-dichloro-1-methylcyclopropyl)methanone

InChI

InChI=1S/C12H10Cl2N2O/c1-11(6-12(11,13)14)10(17)16-7-15-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3

InChI Key

LRJZCHXNVMTSRG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)N2C=NC3=CC=CC=C32

Origin of Product

United States

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